Ethyl 4-chloro-2-fluorobenzoate
Overview
Description
Ethyl 4-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid where the benzene ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position, and the carboxylic acid group is esterified with ethanol.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzoic Acid Derivatives: The compound can be synthesized by halogenating benzoic acid derivatives followed by esterification. For example, 4-chloro-2-fluorobenzoic acid can be halogenated using chlorine and fluorine sources, and then esterified with ethanol in the presence of a strong acid catalyst.
Direct Esterification: Another method involves the direct esterification of 4-chloro-2-fluorobenzoic acid with ethanol under reflux conditions in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 4-chloro-2-fluorobenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-chloro-2-fluorobenzoic acid
Reduction: 4-chloro-2-fluorobenzyl alcohol or 4-chloro-2-fluorobenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-chloro-2-fluorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-chloro-2-fluorobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-chloro-4-fluorobenzoate: Similar structure but with different positions of chlorine and fluorine atoms.
Ethyl 4-chloro-3-fluorobenzoate: Another positional isomer with chlorine and fluorine atoms at different positions on the benzene ring.
Uniqueness: Ethyl 4-chloro-2-fluorobenzoate is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and biological activity compared to its isomers and similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-chloro-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPSCBLITKTKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382289 | |
Record name | ethyl 4-chloro-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4793-20-8 | |
Record name | Ethyl 4-chloro-2-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4793-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-2-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-chloro-2-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ethyl 4-chloro-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4793-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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